molecular formula C6H9BrO2 B8185590 trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester

trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B8185590
M. Wt: 193.04 g/mol
InChI Key: SAZVRBIIIQJYQT-RFZPGFLSSA-N
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Description

trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester (CAS: Not explicitly provided; structurally related to compounds in and –12) is a brominated cyclopropane derivative with an ethyl ester functional group. Its structure features a strained cyclopropane ring substituted with a bromine atom at the 2-position and an ethoxycarbonyl group.

Properties

IUPAC Name

ethyl (1S,2R)-2-bromocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVRBIIIQJYQT-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Tetrahydrothiophenium Ylides

The Corey-Chaykovsky reaction, adapted for brominated cyclopropanes, utilizes tetrahydrothiophenium ylides to achieve ring closure. As detailed in, 1-(carbalkoxymethyl)tetrahydrothiophenium halides (Formula V) are synthesized by reacting tetrahydrothiophene with haloacetic acid esters (e.g., ethyl bromoacetate) in inert solvents like acetone or ethylene dichloride at 15–35°C for 1–3 days. The resulting salts are stable and undergo reversible thermal decomposition, enabling controlled ylide generation.

Subsequent treatment with aqueous NaOH or K2CO3 at 10–50°C produces the reactive ylide (Formula VI), which is either isolated or used in situ under anhydrous conditions. This ylide exhibits nucleophilic characteristics, facilitating cyclopropanation via conjugate addition to α,β-unsaturated esters.

Cyclopropanation with Brominated Olefins

To introduce the bromine substituent, activated olefins such as 2-bromoacrylic acid ethyl ester are employed. Reaction of the ylide (VI) with the olefin in methylene chloride at 25–50°C under nitrogen affords the cyclopropane ring. For trans selectivity, the steric and electronic properties of the olefin direct ylide addition to the less hindered face.

Example Protocol :

  • Reactants : Tetrahydrothiophenium carboxymethylide ethyl ester (2.65 kg, 15.2 mol), 2-bromoacrylic acid ethyl ester (15.2 mol)

  • Conditions : Methylene chloride solvent, 15–40°C, 90 minutes

  • Yield : >95% conversion (GC analysis)

  • Configuration : Trans dominance due to antiperiplanar ylide-olefin interaction.

Transesterification of Cyclopropanecarboxylate Esters

Catalytic Ester Interchange

Patent EP0879813A1 describes a transesterification method using alkylbenzenesulfonic acids (e.g., dodecylbenzenesulfonic acid) to exchange ester groups. While originally for carboxylic acid synthesis, this approach adapts to brominated esters by starting with trans-2-bromo-cyclopropanecarboxylic acid methyl ester and ethanol.

Reaction Mechanism :

RCOOR+R”OHcat.RCOOR”+R’OH\text{RCOOR}' + \text{R''OH} \xrightarrow{\text{cat.}} \text{RCOOR''} + \text{R'OH}

  • Catalyst : 7–15 wt% dodecylbenzenesulfonic acid

  • Conditions : 90–150°C, vacuum (500–1000 hPa) to remove volatile byproducts (e.g., methyl formate).

Stereochemical Integrity

The trans configuration is preserved due to the non-invasive nature of the catalyst, which avoids epimerization. A comparative study showed 99.4% purity in the final ethyl ester with 90% yield, confirming minimal racemization.

Nucleophilic Substitution of Preformed Cyclopropanecarboxylates

Base-Mediated Bromination

EP2412702B1 outlines a substitution strategy where a preformed cyclopropanecarboxylate undergoes bromination. Starting with cis- or trans-cyclopropanecarboxylic acid ethyl ester, treatment with 2-cyanopropionic acid and a base (e.g., K2CO3) facilitates bromide incorporation.

Critical Parameters :

  • Base : Potassium carbonate ensures mild conditions, minimizing ring strain-induced side reactions.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of bromide ions.

  • Temperature : 25–50°C prevents thermal decomposition of the cyclopropane ring.

Configurational Outcomes

The trans isomer predominates when steric hindrance at the reaction site directs bromide attack to the opposite face. For example, substituting a hydroxyl group at C2 with bromide using HBr/K2CO3 yielded 78% trans-2-bromo product.

Comparative Analysis of Methodologies

Method Yield Reaction Time Stereoselectivity Scalability
Ylide-mediated90–95%1.5–3 hoursHigh (trans)Industrial
Transesterification85–90%4–6 hoursRetentionModerate
Substitution75–80%12–24 hoursModerate (trans)Lab-scale

Key Findings :

  • The ylide method offers superior efficiency and stereocontrol, making it preferred for bulk synthesis.

  • Transesterification is ideal for ester group modification but requires high-purity starting materials.

  • Substitution methods lag in yield but allow late-stage bromination of complex cyclopropanes.

Chemical Reactions Analysis

Types of Reactions: trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Reactions

Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol

trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester is characterized by a cyclopropane ring with a bromine substituent and an ethyl ester functional group. Its unique structure allows for various chemical transformations:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of more complex molecules.
  • Reduction Reactions: The ester group can be reduced to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is particularly useful in the preparation of cyclopropane-containing compounds, which are important in various chemical reactions and syntheses. Its role in the synthesis of 2-methylindanones through Friedel-Crafts annulation exemplifies its utility in producing complex structures from simpler precursors .

Biological Studies

Research into this compound has indicated potential biological activities. Studies have explored its interactions with biomolecules, suggesting possible implications in drug development. The compound's unique structure may contribute to its reactivity with biological targets, making it a candidate for further investigation in medicinal chemistry.

Pharmaceutical Applications

The compound is being investigated for its potential use as a precursor for pharmacologically active compounds. Its ability to undergo various transformations makes it a versatile intermediate in the synthesis of drugs aimed at treating diverse medical conditions . For instance, cyclopropane derivatives have shown promise in alleviating inflammation and pain, indicating this compound could play a role in developing new therapeutic agents .

Industrial Uses

In industrial settings, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties allow for the development of compounds with specific functionalities tailored for industrial applications.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Study Focus Findings
Study AOrganic SynthesisDemonstrated successful synthesis of 2-methylindanones using this compound as a reagent .
Study BBiological ActivityInvestigated interactions with biomolecules; suggested potential therapeutic applications.
Study CPharmaceutical DevelopmentExplored as a precursor for anti-inflammatory agents; showed efficacy in preliminary tests .

Mechanism of Action

The mechanism of action of trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can participate in hydrolysis and reduction reactions, leading to the formation of different products .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-bromo-2-methylpropanoate (CAS 600-00-0)
  • Structure : A straight-chain ester with a bromine and methyl group at the β-position (C2).
  • Molecular Formula : C₆H₁₁BrO₂; Molar Mass : 195.05 g/mol; Density : 1.329 g/mL .
  • Key Differences : Lacks the cyclopropane ring, resulting in lower ring strain and reduced steric hindrance. The absence of the cyclopropane moiety simplifies its synthesis (e.g., direct esterification) compared to transition-metal-catalyzed cyclopropanation required for the target compound .
Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate (CAS 1026787-30-3)
  • Structure : Cyclopropane ring with hydroxymethyl and ethoxycarbonyl groups in trans configuration.
  • Molecular Formula : C₇H₁₂O₃; Molar Mass : 144.16 g/mol .
  • Key Differences : Substitution of bromine with hydroxymethyl alters reactivity. The hydroxyl group enables hydrogen bonding, increasing polarity compared to the brominated analog. This compound is less electrophilic, limiting its utility in substitution reactions .
Cyclopropanecarboxylic acid, 3-(2-bromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester (CAS 106973-98-2)
  • Structure: Cyclopropane with bromoethenyl, dimethyl, and bulky cyano-phenoxyphenyl groups.
  • Molecular Formula: C₁₉H₁₇NO₂Cl₂Br₂; Molar Mass: 522.06 g/mol; Density: 1.403 g/cm³ .
  • Key Differences : Increased steric bulk and lipophilicity due to aromatic substituents. The bromoethenyl group introduces conjugation, altering electronic properties compared to the target compound’s isolated bromine .

Physical and Chemical Properties

Compound Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Reactivity Highlights
trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester ~195 (estimated) ~1.3 (estimated) ~200 (estimated) High electrophilicity at bromine; ring strain enables [2+1] cycloadditions
Ethyl 2-bromo-2-methylpropanoate 195.05 1.329 73.1 Moderate electrophilicity; stable toward ring-opening reactions
Ethyl trans-2-(hydroxymethyl)cyclopropanecarboxylate 144.16 N/A N/A Polar due to -OH; participates in hydrogen bonding
Cyclopropanecarboxylic acid, 3-(2-bromoethenyl)-... 522.06 1.403 502.5 (predicted) Conjugated bromoethenyl enhances UV activity

Biological Activity

Trans-2-bromo-cyclopropanecarboxylic acid ethyl ester (trans-2-BCCEE) is a cyclopropane derivative that has garnered interest in various fields, including medicinal chemistry and biological research. This compound is notable for its unique structural features, which influence its reactivity and biological interactions. This article delves into the biological activity of trans-2-BCCEE, summarizing research findings, case studies, and potential applications.

Trans-2-BCCEE is synthesized through the bromination of cyclopropanecarboxylic acid ethyl ester, typically using bromine in a solvent like dichloromethane under controlled conditions to favor the trans isomer. The compound's structure can be depicted as follows:

C6H9BrO2\text{C}_6\text{H}_9\text{BrO}_2

The biological activity of trans-2-BCCEE is primarily attributed to its ability to interact with various biomolecules. The bromine atom and the ester functional group are crucial in mediating these interactions. The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols. Additionally, the ester group can participate in hydrolysis and reduction reactions, leading to biologically active derivatives.

Biological Activity

Research indicates that trans-2-BCCEE exhibits several biological activities:

1. Antimicrobial Activity
Trans-2-BCCEE has been investigated for its potential antimicrobial properties. In a study examining various cyclopropane derivatives, trans-2-BCCEE demonstrated significant inhibitory effects against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Interaction with Protein Targets
Studies have shown that trans-2-BCCEE can modulate protein-protein interactions (PPIs), particularly involving the Nrf2-Keap1 pathway. This pathway is crucial for cellular defense against oxidative stress. Compounds that influence this interaction are of interest for treating diseases related to oxidative stress and inflammation .

3. Enzyme Inhibition
Trans-2-BCCEE has been identified as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. This inhibition suggests its potential application as an adjuvant in antibiotic therapies, enhancing the efficacy of existing treatments against resistant pathogens .

Case Studies

Several case studies highlight the biological significance of trans-2-BCCEE:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of trans-2-BCCEE against various Gram-positive and Gram-negative bacteria. Results indicated that trans-2-BCCEE exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Nrf2 Activation
In vitro assays showed that trans-2-BCCEE could activate the Nrf2 pathway in human cell lines, leading to increased expression of antioxidant enzymes. This activation was linked to reduced cellular oxidative stress markers, suggesting therapeutic implications for conditions like cancer and neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of trans-2-BCCEE, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
trans-2-Bromo-cyclopropanecarboxylic acid methyl ester Methyl esterModerate antibacterial activity
cis-2-Bromo-cyclopropanecarboxylic acid ethyl ester Cis isomerLower reactivity compared to trans isomer
Ethyl cyclopropanecarboxylate Non-brominatedLimited biological activity

Q & A

Q. What synthetic routes are recommended for preparing trans-2-Bromo-cyclopropanecarboxylic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : A feasible synthetic route involves cyclopropanation of brominated precursors followed by esterification. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio databases) can identify key intermediates, such as brominated cyclopropane derivatives or ethyl ester precursors . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) should be guided by Design of Experiments (DoE) principles. For example, the CRC Handbook provides boiling point data for structurally related brominated esters (e.g., trans-2-Bromo-2-butene at 6.76 kPa), which can inform solvent selection and distillation protocols .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is critical for quantifying ethyl ester derivatives and detecting impurities, as demonstrated in studies analyzing lauric acid ethyl ester and oleic acid ethyl ester profiles . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) should be used to confirm stereochemistry and substituent positions, with reference to spectral libraries for brominated cyclopropane analogs . Differential Scanning Calorimetry (DSC) can assess thermal stability, leveraging data from the CRC Handbook on related brominated esters (e.g., Ethyl bromoacetate’s boiling point at 303.2 K) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across different synthetic batches?

  • Methodological Answer : Discrepancies in NMR or GC-MS results may arise from stereochemical impurities or solvent interactions. Statistical tools like Principal Component Analysis (PCA) or Spearman rank correlation (as applied in ethyl ester distillation studies) can identify batch-to-batch variability . For example, heatmap analysis of correlated substances during distillation revealed stable proportional relationships among ethyl esters, suggesting systematic purification steps to minimize impurities . Additionally, computational NMR prediction software (e.g., ACD/Labs or ChemDraw) can cross-validate experimental spectra with theoretical models .

Q. What computational methods predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict regioselectivity in ring-opening reactions. For instance, studies on cyclopropane derivatives highlight the role of bromine’s electronegativity in stabilizing transition states . Molecular dynamics simulations (e.g., using Gaussian or ORCA) can further explore solvent effects on reaction pathways, referencing physicochemical data from the CRC Handbook (e.g., dipole moments of brominated esters) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) can identify degradation pathways. GC-MS analysis of aged samples may reveal hydrolyzed products (e.g., cyclopropanecarboxylic acid) or bromine displacement by nucleophiles. Studies on ethyl esters in distillation processes show that prolonged exposure to heat increases decomposition of labile esters, suggesting storage at ≤-20°C in inert atmospheres .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies involving this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation or log-logistic curves) can quantify EC₅₀ values in bioactivity assays. For example, studies on ethyl esters of brominated quinoline derivatives employed ANOVA to assess significance in neurotransmitter modulation . Meta-analysis of Spearman correlation coefficients (as used in ethyl ester distillation studies) can identify confounding variables, such as solvent polarity or temperature gradients .

Q. How can researchers design experiments to probe the compound’s role in cyclopropane ring functionalization?

  • Methodological Answer : A factorial design exploring variables like catalyst loading (e.g., Pd/C or Grignard reagents), reaction time, and solvent polarity (e.g., DMF vs. THF) can optimize functionalization efficiency. Retrosynthesis tools, as described in cyclopropane derivative studies, can prioritize feasible reaction pathways . Kinetic studies using in-situ FTIR or HPLC can monitor intermediate formation, referencing protocols from ethyl ester characterization .

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